molecular formula C9H15FO B15202390 1-Cyclohexyl-2-Fluoro-1-Propanone

1-Cyclohexyl-2-Fluoro-1-Propanone

Katalognummer: B15202390
Molekulargewicht: 158.21 g/mol
InChI-Schlüssel: UELBDTCBAJDAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-Fluoro-1-Propanone is an organic compound with the molecular formula C10H17FO It is a ketone derivative where a cyclohexyl group is attached to a propanone backbone, with a fluorine atom substituting one of the hydrogen atoms on the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-Fluoro-1-Propanone can be synthesized through several methods. One common approach involves the fluorination of 1-Cyclohexyl-1-Propanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-2-Fluoro-1-Propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2-Fluoro-1-Propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-Fluoro-1-Propanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclohexyl-1-Propanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Fluoro-1-Propanone: Similar structure but without the cyclohexyl group, leading to different physical and chemical properties.

Uniqueness: 1-Cyclohexyl-2-Fluoro-1-Propanone is unique due to the combination of the cyclohexyl group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H15FO

Molekulargewicht

158.21 g/mol

IUPAC-Name

1-cyclohexyl-2-fluoropropan-1-one

InChI

InChI=1S/C9H15FO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

UELBDTCBAJDAGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1CCCCC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.